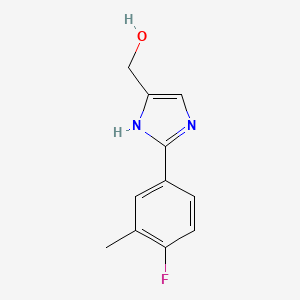
2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol is a chemical compound belonging to the imidazole family Imidazoles are a class of heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which is attached to the imidazole ring, and a methanol group at the 5-position of the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the condensation of an aromatic aldehyde with benzil and ammonium acetate under specific conditions .
Industrial Production Methods: Industrial production of this compound may utilize scalable and environmentally benign methods. For instance, the use of biodegradable lactic acid as a promoter in the synthesis of trisubstituted imidazoles has been demonstrated to be effective and eco-friendly . This method involves heating the reaction mixture to 160°C, which facilitates the formation of the desired imidazole derivative.
化学反应分析
Types of Reactions: 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form corresponding dihydroimidazole derivatives.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of 2-(4-Fluoro-3-methylphenyl)imidazole-5-carboxylic acid.
Reduction: Formation of 2-(4-Fluoro-3-methylphenyl)dihydroimidazole-5-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. The fluoro and methyl groups on the phenyl ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes .
相似化合物的比较
- 2-(4-Fluorophenyl)imidazole-5-methanol
- 2-(3-Methylphenyl)imidazole-5-methanol
- 2-(4-Fluoro-3-methylphenyl)imidazole
Comparison: 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to 2-(4-Fluorophenyl)imidazole-5-methanol, the additional methyl group may enhance lipophilicity and membrane permeability. In contrast, 2-(3-Methylphenyl)imidazole-5-methanol lacks the fluoro group, which may reduce its binding affinity to certain targets .
属性
分子式 |
C11H11FN2O |
|---|---|
分子量 |
206.22 g/mol |
IUPAC 名称 |
[2-(4-fluoro-3-methylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11FN2O/c1-7-4-8(2-3-10(7)12)11-13-5-9(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
InChI 键 |
MTCZSWYGXWIHQA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NC=C(N2)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)
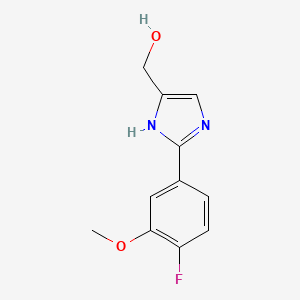
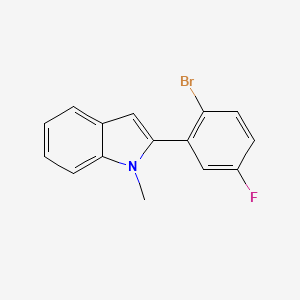


![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)

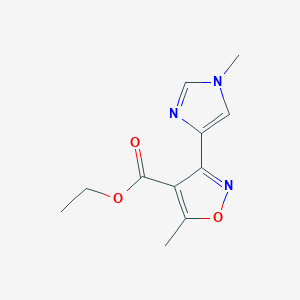
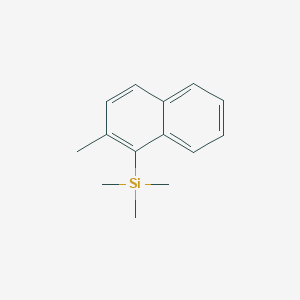

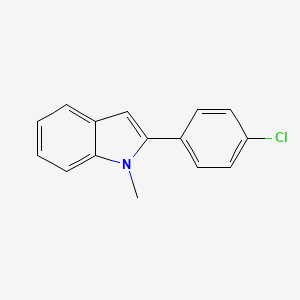
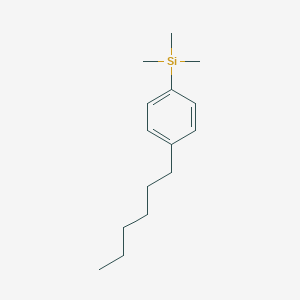
![[[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine](/img/structure/B13683592.png)
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid](/img/structure/B13683593.png)
